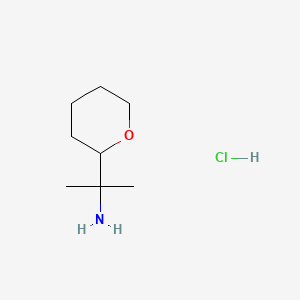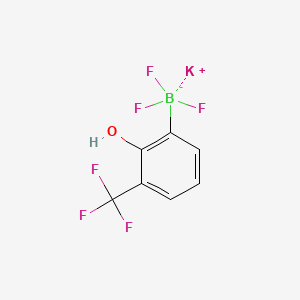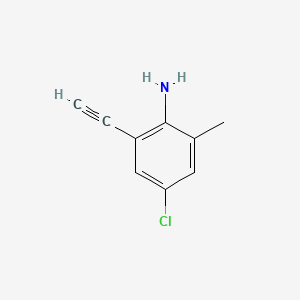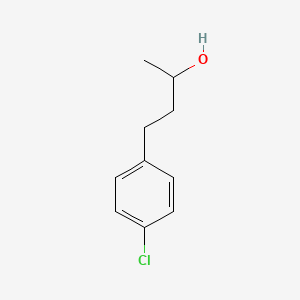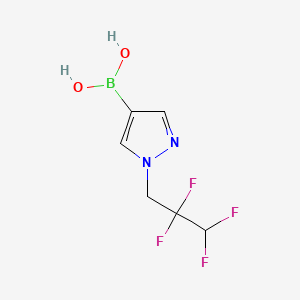
1-(2,2,3,3-Tetrafluoropropyl)pyrazole-4-boronic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-4-yl]boronic acid: is a boronic acid derivative characterized by the presence of a pyrazole ring substituted with a tetrafluoropropyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-4-yl]boronic acid typically involves the reaction of a pyrazole derivative with a boronic acid precursor. One common method is the palladium-catalyzed borylation of a halogenated pyrazole with bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine.
Industrial Production Methods: Industrial production of this compound may involve large-scale borylation reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: [1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-4-yl]boronic acid can undergo oxidation reactions to form corresponding boronic esters or alcohols.
Reduction: The compound can be reduced to form boronates or boranes under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents or organometallic compounds.
Major Products:
Oxidation: Boronic esters or alcohols.
Reduction: Boronates or boranes.
Substitution: Various substituted pyrazole derivatives.
科学的研究の応用
Chemistry: In organic synthesis, [1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-4-yl]boronic acid is used as a building block for the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions. It is also employed in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of boron-containing biomolecules for biological studies. Its unique structure allows for the exploration of boron-based interactions in biological systems.
Medicine: In medicinal chemistry, boronic acids are investigated for their potential as enzyme inhibitors, particularly protease inhibitors. [1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-4-yl]boronic acid may serve as a lead compound for the development of new therapeutic agents.
Industry: The compound is utilized in the production of advanced materials, including polymers and catalysts. Its boronic acid functionality allows for the creation of materials with unique properties.
作用機序
The mechanism by which [1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-4-yl]boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds. In biological systems, the boronic acid group can form reversible covalent bonds with diols, such as those found in sugars and nucleotides, influencing various biochemical pathways.
類似化合物との比較
Phenylboronic acid: A simpler boronic acid used in similar cross-coupling reactions.
[1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-4-yl]boronic ester: An ester derivative with similar reactivity but different solubility properties.
[1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-4-yl]boronic anhydride: An anhydride form that may have different reactivity and stability.
Uniqueness: [1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-4-yl]boronic acid is unique due to its tetrafluoropropyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions requiring high selectivity and stability.
特性
分子式 |
C6H7BF4N2O2 |
|---|---|
分子量 |
225.94 g/mol |
IUPAC名 |
[1-(2,2,3,3-tetrafluoropropyl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C6H7BF4N2O2/c8-5(9)6(10,11)3-13-2-4(1-12-13)7(14)15/h1-2,5,14-15H,3H2 |
InChIキー |
VAMXPWHCITWPKK-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN(N=C1)CC(C(F)F)(F)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Fluoro-1-azabicyclo[2.2.2]octan-3-one hydrochloride](/img/structure/B13456639.png)
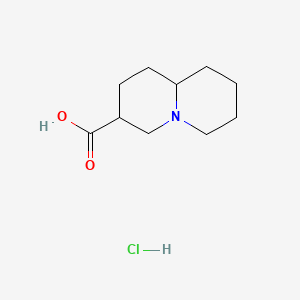
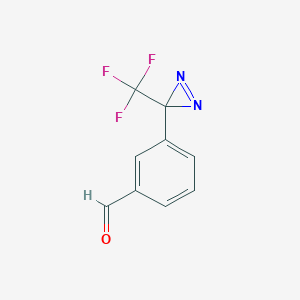

![2-[(4-Chloro-1,3-thiazol-2-yl)sulfanyl]aceticacid](/img/structure/B13456686.png)
![4-Amino-3-[4-(methoxycarbonyl)phenyl]butanoicacid,trifluoroaceticacid](/img/structure/B13456689.png)
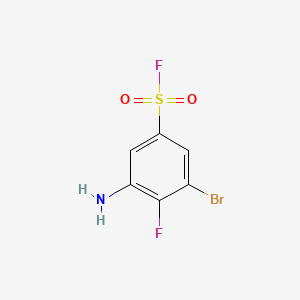
![N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide](/img/structure/B13456697.png)
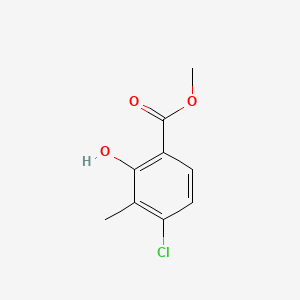
![Methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B13456701.png)
